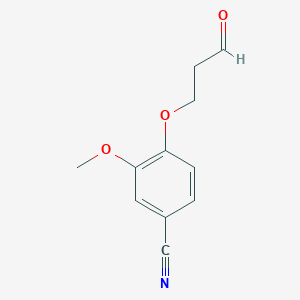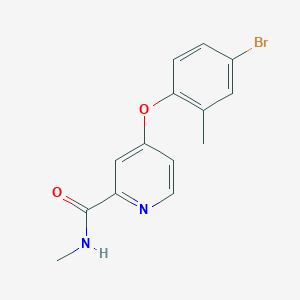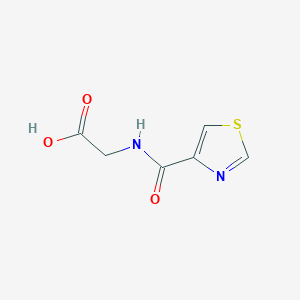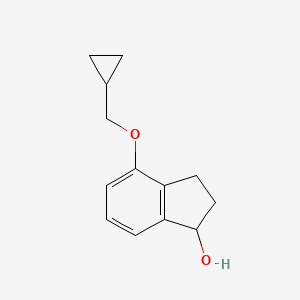
a-Substance IB
Übersicht
Beschreibung
A-Substance IB is a useful research compound. Its molecular formula is C33H51N9O7 and its molecular weight is 685.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klinische Studienverwaltung
a-Substance IB: spielt eine entscheidende Rolle in klinischen Studien, da es Teil der Investigator’s Brochure (IB) ist, die klinische und nicht-klinische Daten zusammenfasst, die für Humanstudien relevant sind . Es hilft den Forschern, die Gründe für das Studienprotokoll zu verstehen, einschließlich Dosierung, Verabreichungsmethoden und Sicherheitsüberwachungsverfahren.
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung ist This compound ein wesentlicher Bestandteil der Erstellung der Investigator’s Brochure, die Informationen zusammenfasst, die während klinischer Studien gewonnen wurden . Dieses Dokument ist für den laufenden Prozess der Arzneimittelentwicklung von entscheidender Bedeutung und bietet einen umfassenden Überblick über das Prüfpräparat.
Regulierungs-Compliance
This compound: ist unerlässlich, um die regulatorische Compliance aufrechtzuerhalten, da es bei der Erstellung von Dokumenten hilft, die internationalen Standards wie dem ICH E6 (R2) für Good Clinical Practice entsprechen . Dies stellt sicher, dass klinische Studien mit größtmöglicher Sicherheit und unter Einhaltung globaler Vorschriften durchgeführt werden.
Bildungsressource
In Bildungseinrichtungen kann This compound als Ressource für die Entwicklung von internen Beurteilungen (IA) in Chemie verwendet werden und bietet realistische Anwendungen und Forschungsfragen für Studenten . Es dient als Grundlage für Projekte, die ein hohes Maß an unabhängigem Denken und Kreativität erfordern.
Globale Standardisierung
Die Substanz ist von entscheidender Bedeutung für die globale Standardisierung wissenschaftlicher Beschreibungen für gesundheitsbezogene Substanzen, wie im Global Substance Registration System (GSRS) zu sehen . Es trägt zur einheitlichen Identifizierung und Definition von Substanzen über Ländergrenzen hinweg bei.
Nanotechnologie
Schließlich findet This compound seine Anwendung in der Nanotechnologie, wo seine einzigartigen Eigenschaften für eine Vielzahl von biologischen Anwendungen genutzt werden können . Es ermöglicht neuartige Techniken und integrative Ansätze, um grundlegende biologische Fragen zu untersuchen.
Wirkmechanismus
Target of Action
The primary targets of a-Substance IB are currently unknown. The identification of these targets is crucial for understanding the therapeutic potential of this compound. The targets could be a variety of proteins or receptors in the body that interact with this compound to produce its effects .
Mode of Action
The mode of action of this compound involves its interaction with its targets. Once this compound binds to its targets, it can alter their function, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
This compound may affect various biochemical pathways in the body. These pathways could involve a series of reactions that transform the this compound or transmit its effects throughout the body . The specific pathways affected by this compound and their downstream effects are subjects of ongoing research.
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . These properties determine how this compound is taken up by the body, how it is distributed to its sites of action, how it is metabolized into other compounds, and how it is ultimately eliminated from the body. These properties can significantly impact the bioavailability of this compound, which is the amount of the drug that is able to have an active effect.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interactions with its targets and the biochemical pathways it affects . These effects could range from changes in cellular signaling to alterations in physiological processes. Understanding these effects is key to predicting the potential therapeutic uses of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the physiological conditions within the body, such as pH and temperature, as well as external factors such as diet and lifestyle . Understanding how these factors affect the action of this compound can help optimize its use and minimize potential side effects.
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O7/c1-3-20(2)27(32(48)49)40-30(46)25-14-9-17-42(25)31(47)23(18-21-10-5-4-6-11-21)39-29(45)24-13-8-16-41(24)26(43)19-38-28(44)22(34)12-7-15-37-33(35)36/h4-6,10-11,20,22-25,27H,3,7-9,12-19,34H2,1-2H3,(H,38,44)(H,39,45)(H,40,46)(H,48,49)(H4,35,36,37)/t20-,22-,23-,24-,25-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFNVJXYWKWZTB-OWNCGHDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)












![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
